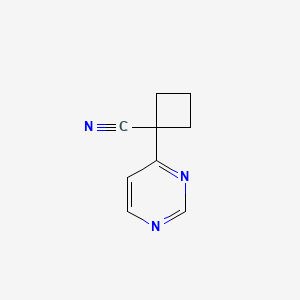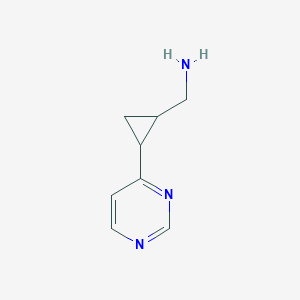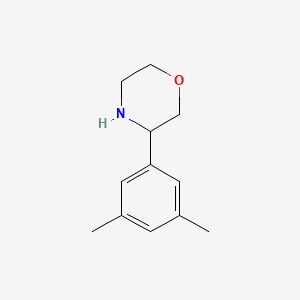![molecular formula C16H24N2O2 B13533382 Tert-butyl n-[3-(piperidin-3-yl)phenyl]carbamate CAS No. 887589-45-9](/img/structure/B13533382.png)
Tert-butyl n-[3-(piperidin-3-yl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl n-[3-(piperidin-3-yl)phenyl]carbamate is a chemical compound with the molecular formula C16H24N2O2. It is a white to off-white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and dichloromethane . This compound is widely used as a versatile building block in medicinal chemistry due to its diverse reactivity and pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl n-[3-(piperidin-3-yl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of 70% aqueous ammonia solution . The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 18 hours. The product is purified by recrystallization from hexane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl n-[3-(piperidin-3-yl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Applications De Recherche Scientifique
Tert-butyl n-[3-(piperidin-3-yl)phenyl]carbamate has a wide range of applications in scientific research:
Mécanisme D'action
Tert-butyl n-[3-(piperidin-3-yl)phenyl]carbamate acts as a prodrug of ®-3-aminopiperidine, which is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 inhibitors increase insulin secretion and reduce blood glucose levels, making them effective in the treatment of type 2 diabetes mellitus . The compound is hydrolyzed under acidic conditions or enzymatic cleavage by DPP-4 to release the active ®-3-aminopiperidine .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butyl N-[3-(piperidin-4-yl)phenyl]carbamate
- tert-butyl N-[(3R)-piperidin-3-ylmethyl]carbamate
- ®-3-(Boc-amino)piperidine
Uniqueness
Tert-butyl n-[3-(piperidin-3-yl)phenyl]carbamate is unique due to its specific structure, which allows it to act as a prodrug for ®-3-aminopiperidine. This property makes it particularly valuable in medicinal chemistry for the development of DPP-4 inhibitors and other bioactive compounds .
Propriétés
Numéro CAS |
887589-45-9 |
|---|---|
Formule moléculaire |
C16H24N2O2 |
Poids moléculaire |
276.37 g/mol |
Nom IUPAC |
tert-butyl N-(3-piperidin-3-ylphenyl)carbamate |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-14-8-4-6-12(10-14)13-7-5-9-17-11-13/h4,6,8,10,13,17H,5,7,9,11H2,1-3H3,(H,18,19) |
Clé InChI |
MRRCMEJMLODJCD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2CCCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[2.4]heptane-4-sulfonyl chloride](/img/structure/B13533313.png)




![6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B13533332.png)



![1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol](/img/structure/B13533350.png)
![4-(Imidazo[1,2-a]pyridin-2-yl)but-3-en-2-one](/img/structure/B13533351.png)


